Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate
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Overview
Description
Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a thiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiazole derivatives with thiane precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of high-boiling inert solvents can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an analgesic or anti-inflammatory agent.
Industry: It is used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Isoxicam: A non-steroidal anti-inflammatory drug with a similar thiazole structure.
Meloxicam: Another anti-inflammatory drug with structural similarities.
Thiazole Derivatives: Various thiazole derivatives with diverse biological activities
Uniqueness
Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate is unique due to its specific combination of thiazole and thiane rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C10H13NO4S2 |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate |
InChI |
InChI=1S/C10H13NO4S2/c1-15-9(12)10(8-11-4-5-16-8)2-6-17(13,14)7-3-10/h4-5H,2-3,6-7H2,1H3 |
InChI Key |
QLMJOMVNIUGDIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCS(=O)(=O)CC1)C2=NC=CS2 |
Origin of Product |
United States |
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